molecular formula C9H11BrN4 B13920751 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B13920751
M. Wt: 255.11 g/mol
InChI Key: JDOLLXWISYVYKZ-UHFFFAOYSA-N
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Description

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the formation of the imidazo[4,5-c]pyridine core followed by bromination and isopropylation steps. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by selective bromination using bromine or N-bromosuccinimide (NBS) and subsequent alkylation with isopropyl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol
  • 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol

Uniqueness

6-Bromo-3-isopropyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and bromine atom can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-3-propan-2-ylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C9H11BrN4/c1-5(2)14-4-12-6-3-7(10)13-9(11)8(6)14/h3-5H,1-2H3,(H2,11,13)

InChI Key

JDOLLXWISYVYKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CC(=NC(=C21)N)Br

Origin of Product

United States

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